molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B6063412
M. Wt: 412.8 g/mol
InChI Key: DFWMLEYPYKCUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the athletic community due to its purported ability to enhance endurance and performance. In

Mechanism of Action

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to increased endurance and performance.
Biochemical and Physiological Effects:
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been shown to increase endurance and performance in both animal and human studies. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.

Advantages and Limitations for Lab Experiments

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function. However, its use in animal studies has been associated with the development of cancer in some studies, raising concerns about its safety. In addition, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.

Future Directions

There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, including its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, more research is needed to establish its safety and efficacy in humans. Furthermore, its potential use in the athletic community as a performance-enhancing drug warrants further investigation. Finally, the development of safer and more effective PPARδ agonists is an area of active research.

Synthesis Methods

The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzyl alcohol with 2-chlorophenylacetonitrile in the presence of a base to yield the intermediate, 2-(2-chlorophenyl)-2-(4-nitrophenoxy)acetonitrile. The intermediate is then subjected to a reductive amination reaction with benzamide in the presence of a reducing agent to yield the final product, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide.

Scientific Research Applications

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWMLEYPYKCUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide

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